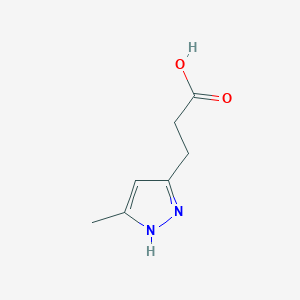

3-(3-methyl-1H-pyrazol-5-yl)propanoic acid

Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the field of heterocyclic chemistry. mdpi.com Its unique structural and electronic properties have established it as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov The pyrazole nucleus is planar and aromatic, possessing six delocalized π-electrons, which imparts significant stability. The two nitrogen atoms—one acting as a proton donor (pyrrole-like) and the other as a proton acceptor (pyridine-like)—allow the scaffold to participate in various non-covalent interactions, most notably hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. mdpi.com

This structural versatility has made pyrazole derivatives a focal point of extensive research, leading to their incorporation into a wide array of commercially successful pharmaceuticals. nih.gov The pyrazole core is found in drugs spanning diverse therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib (B193316) and ruxolitinib, and treatments for erectile dysfunction like sildenafil. nih.gov The ability to readily functionalize the carbon and nitrogen atoms of the pyrazole ring allows chemists to systematically modify the steric and electronic properties of the molecule, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. jmchemsci.com Consequently, the synthesis of novel pyrazole derivatives remains an active and highly productive area of academic and industrial research. mdpi.commdpi.com

| Drug Name | Therapeutic Class |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Ruxolitinib | Antineoplastic (JAK inhibitor) |

| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) |

| Sulfaphenazole | Antibacterial |

| Ibrutinib | Antineoplastic (BTK inhibitor) |

Overview of Propanoic Acid Derivatives within Pyrazole Chemistry

Within the vast family of pyrazole-based compounds, those featuring a carboxylic acid functional group are of particular interest due to their synthetic utility. The carboxylic acid moiety serves as a versatile handle for a wide range of chemical transformations, including esterification, amidation, and reduction, allowing for the construction of more complex molecular architectures. chim.it

Specifically, pyrazole-propanoic acid derivatives, which incorporate a three-carbon aliphatic chain between the pyrazole ring and the carboxylic acid group, are significant synthetic intermediates. This flexible linker is a common structural motif in medicinal chemistry, often used to position a key functional group for optimal interaction with a biological target. A notable example from the literature is the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, a direct precursor to the nonsteroidal anti-inflammatory drug (NSAID) tepoxalin. nih.gov The synthesis of this and related pyrazole-propanoic acid structures highlights their role as key building blocks in the development of pharmacologically active agents. nih.gov The presence of both the heterocyclic pyrazole core and the reactive carboxylic acid function makes these compounds valuable targets and intermediates in organic synthesis. chim.it

Research Context of 3-(3-Methyl-1H-pyrazol-5-yl)propanoic Acid as a Synthetic Target and Intermediate

The specific compound, this compound, is a well-defined chemical entity within the class of pyrazole derivatives. It is characterized by a pyrazole ring substituted with a methyl group at the 3-position and a propanoic acid chain at the 5-position. Due to the nature of the pyrazole ring, it can exist in tautomeric forms, such as 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. isotope.com

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| CAS Number | 1367702-76-8 isotope.com |

| Synonyms | 5-Methyl-1H-pyrazole-3-propanoic acid isotope.com |

In an academic research context, this compound and its isotopically labeled analogues are utilized as standards in metabolomics and clinical mass spectrometry studies. isotope.com The availability of stable isotope-labeled versions, such as those incorporating ¹³C, makes it a useful internal standard for quantitative analysis in complex biological matrices. medchemexpress.com

Beyond its application in analytical chemistry, this compound serves as a valuable synthetic intermediate for creating more elaborate molecules. The propanoic acid side chain is a key site for chemical modification. For instance, in research programs aimed at developing novel kinase inhibitors, similar pyrazole cores are often elaborated into complex drug candidates. nih.gov Synthetic routes described for c-Jun N-terminal Kinase (JNK) inhibitors, for example, involve the conversion of pyrazole esters into alcohols, which are subsequently transformed into other functional groups like nitriles. nih.gov The propanoic acid moiety of this compound can undergo analogous transformations. It can be readily converted into amides by coupling with various amines, reduced to the corresponding alcohol, or used in other transformations to build a library of derivatives for structure-activity relationship (SAR) studies in drug discovery campaigns.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyl-1H-pyrazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSWMLHOIAHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367702-76-8 | |

| Record name | 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Methyl 1h Pyrazol 5 Yl Propanoic Acid and Its Derivatives

Direct Synthetic Routes to 3-(3-Methyl-1H-pyrazol-5-yl)propanoic Acid

The construction of the this compound scaffold relies on the formation of the pyrazole (B372694) ring, which can be accomplished through several key strategies.

Cyclocondensation Approaches utilizing Hydrazine (B178648) Derivatives

A cornerstone in the synthesis of pyrazole rings is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This approach is a direct and efficient method for forming the heterocyclic core. The reaction of hydrazine hydrate (B1144303) with a suitable 1,3-dicarbonyl precursor leads to the formation of the pyrazole ring through a dehydration process. The regioselectivity of this reaction is a crucial aspect, as the substitution pattern on the final pyrazole ring is determined by the nature of the starting materials.

A common and foundational method for synthesizing the pyrazole core of the target molecule involves the reaction of a β-ketoester with hydrazine. This reaction is a classic example of pyrazole synthesis and is widely employed due to the ready availability of the starting materials.

Multicomponent Reaction (MCR) Strategies for Pyrazole Moiety Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazole derivatives in a single step. These reactions involve the combination of three or more starting materials in a one-pot synthesis, leading to the formation of the desired product that incorporates most of the atoms from the reactants. MCRs are advantageous due to their operational simplicity, time and energy savings, and high bond-forming efficiency.

For the synthesis of pyrazole moieties, MCRs often involve the reaction of an aldehyde, a β-ketoester, malononitrile, and hydrazine hydrate. These components can be combined in a single reaction vessel, often with the use of a catalyst, to yield highly substituted pyrazole derivatives. The versatility of MCRs allows for the introduction of various substituents onto the pyrazole ring by simply changing the starting components.

Specific Precursor and Reagent Applications (e.g., Ethyl Acetoacetate)

Ethyl acetoacetate (B1235776) is a key and widely used precursor in the synthesis of 3-methyl-1H-pyrazol-5-yl derivatives. Its reaction with hydrazine hydrate is a fundamental step in the formation of the 3-methyl-1H-pyrazol-5(4H)-one intermediate, which is a crucial building block for the synthesis of the target molecule. The use of ethyl acetoacetate is favored due to its commercial availability and its reactivity, which allows for the efficient formation of the pyrazole ring.

The following table summarizes the key reagents and their roles in the synthesis of the pyrazole core:

| Reagent | Role |

| Hydrazine Hydrate | Source of the two adjacent nitrogen atoms in the pyrazole ring. |

| Ethyl Acetoacetate | A 1,3-dicarbonyl compound that provides the carbon backbone for the pyrazole ring. |

| Aldehydes | Used in multicomponent reactions to introduce diversity at various positions of the pyrazole ring. |

| Malononitrile | A common component in multicomponent reactions for the synthesis of highly functionalized pyrazoles. |

Derivatization Pathways and Functionalization of the this compound Scaffold

Once the this compound scaffold is synthesized, it can be further modified through various derivatization reactions to produce a range of functionalized compounds.

Amidation Reactions of the Propanoic Acid Moiety

The carboxylic acid group of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This amidation reaction is typically carried out in the presence of a coupling agent, such as a carbodiimide, or by converting the carboxylic acid to a more reactive species like an acid chloride. The resulting amides are a significant class of derivatives with a wide range of potential applications.

The general scheme for the amidation reaction is as follows:

This compound + R1R2NH → 3-(3-methyl-1H-pyrazol-5-yl)-N-(R1,R2)-propanamide + H2O

This reaction allows for the introduction of a wide variety of substituents (R1 and R2) onto the amide nitrogen, leading to a diverse library of compounds.

Hydrolysis of Ester Precursors to Yield the Carboxylic Acid

In many synthetic routes, the propanoic acid side chain is introduced in the form of an ester, such as an ethyl or methyl ester. The final carboxylic acid can then be obtained through the hydrolysis of this ester precursor. This hydrolysis can be carried out under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction that typically proceeds to completion. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid.

The following table outlines the common derivatization reactions:

| Reaction | Reagents | Functional Group Transformation |

| Amidation | Amine, Coupling Agent | Carboxylic Acid to Amide |

| Hydrolysis | Acid or Base | Ester to Carboxylic Acid |

Functionalization at the Pyrazole Ring System

Functionalization of the pyrazole ring is a critical aspect of synthesizing derivatives of this compound. These modifications can significantly alter the compound's chemical properties and biological activity. Key methods for introducing new functional groups onto the pyrazole core include electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, and various derivatization strategies involving synthetic intermediates.

Vilsmeier-Haack Reaction for Formyl Group Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govmdpi.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). thieme-connect.comijpcbs.com The resulting electrophilic iminium salt, often called the Vilsmeier-Haack reagent, attacks the pyrazole ring, leading to the introduction of a formyl group (-CHO). organic-chemistry.orgresearchgate.net

For pyrazole systems, the formylation generally occurs at the C4 position, which is the most electron-rich and sterically accessible site. researchgate.netarkat-usa.org The reaction of hydrazones with the Vilsmeier reagent provides a convenient route to synthesize 4-formylpyrazoles. researchgate.net This process involves the cyclization of the hydrazone and subsequent formylation in one pot. nih.govresearchgate.net The reaction is initiated by the formation of the Vilsmeier reagent, which then reacts with the hydrazone to form an adduct that cyclizes to the pyrazole ring, followed by the introduction of the formyl group. thieme-connect.com

The Vilsmeier-Haack reaction is not limited to just formylation; it can also facilitate cyclization and the introduction of other functionalities depending on the substrate and reaction conditions. nih.gov For example, using this reaction on various hydrazones has led to the synthesis of a series of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.govrsc.org

Table 1: Examples of Vilsmeier-Haack Reaction on Pyrazole Precursors

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(1-substituted-2-ylethylidene)-2-phenylhydrazine | POCl₃, DMF | 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde | Not specified | researchgate.net |

| Hydrazones of sulfonic acids | POCl₃, DMF | Pyrazole-4-carbaldehyde sulfonate derivatives | Not specified | nih.gov |

| 1,3-disubstituted 5-chloro-1H-pyrazoles | POCl₃, DMF | 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes | Good to Excellent | arkat-usa.org |

Intermediate Derivatization Methods (IDMs)

Intermediate Derivatization Methods (IDMs) are crucial for synthesizing complex analogs of this compound. These methods involve the creation of a stable intermediate compound that can be isolated and then used in subsequent reactions to introduce a variety of functional groups. This stepwise approach allows for greater control over the final product's structure.

A common strategy involves creating a pyrazole intermediate with a reactive handle, such as a halogen or a carboxyl group, which can then be modified. For instance, pyrazole-4-carbaldehydes, synthesized via the Vilsmeier-Haack reaction, are versatile intermediates. mdpi.com The aldehyde group can be transformed into other functionalities, such as amines, alcohols, or carboxylic acids, or used in condensation reactions to build more complex molecular architectures. mdpi.com

Another example involves the synthesis of thioamide intermediates from 6-methoxybenzofuran-3(2H)-one, which then undergo condensation with hydrazine to yield pyrazole derivatives. mdpi.com This multi-step synthesis demonstrates how an intermediate can be derivatized to produce the target heterocyclic system. These methods are instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of Analogs with Varied Substitutions

The synthesis of analogs of this compound with different substituents on the pyrazole ring is essential for exploring its chemical space and potential applications. benthamscience.com Synthetic strategies often focus on modifying the precursors used in the pyrazole ring formation or on the post-synthesis functionalization of the pyrazole core.

One of the most common methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.commdpi.comnih.gov By varying the substituents on both the dicarbonyl compound and the hydrazine, a wide array of substituted pyrazoles can be obtained. nih.gov For example, reacting different β-diketones with substituted hydrazines allows for the introduction of various groups at the N1, C3, and C5 positions of the pyrazole ring. nih.govmdpi.com

Another powerful technique is the 1,3-dipolar cycloaddition between a diazo compound and an alkyne. thieme.dethieme-connect.com This method offers a high degree of control over the substitution pattern. For instance, N-tosylhydrazones can serve as in situ precursors for diazo compounds, which then react with terminal alkynes to yield 3,5-disubstituted pyrazoles regioselectively. thieme-connect.com This approach has been used to synthesize a range of 3,5-disubstituted pyrazoles by varying both the hydrazone and the alkyne components. orientjchem.org

Table 2: Selected Synthetic Routes to Substituted Pyrazole Analogs

| Method | Precursors | Resulting Substitution Pattern | Reference |

|---|---|---|---|

| Cyclocondensation | 1,3-Diketones and Hydrazines | N1, C3, C4, C5-substituted pyrazoles | nih.govmdpi.com |

| 1,3-Dipolar Cycloaddition | N-Tosylhydrazones and Alkynes | 1,3,5-trisubstituted pyrazoles | orientjchem.orgorganic-chemistry.org |

| Multi-component Reaction | Aldehydes, Malononitrile, Hydrazine, β-ketoesters | Highly substituted pyrano[2,3-c]pyrazoles | mdpi.com |

Regioselectivity and Stereochemical Control in Synthesis

Achieving specific regioselectivity and stereochemical outcomes is a significant challenge in the synthesis of complex molecules like substituted pyrazoles. The development of strategies to control these aspects is crucial for producing pure, well-defined compounds.

Strategies for Regioisomer Discrimination and Control

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomers. mdpi.com Controlling the regioselectivity of this condensation is a key challenge. Several factors influence the outcome, including the nature of the substituents on both reactants, the solvent, and the catalyst used. nih.gov

One effective strategy is to use fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents. These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation. Similarly, using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can significantly improve regioselectivity compared to traditional protic solvents like ethanol. thieme-connect.com

Another approach involves the use of alkyne surrogates, such as bromovinyl acetals, in 1,3-dipolar cycloaddition reactions with diazo compounds generated in situ from N-tosylhydrazones. This method provides highly regioselective access to 3,5-disubstituted pyrazoles. thieme-connect.com The regiochemistry of the pyrazole ring can also be controlled through a one-pot addition-decyclisation-cyclocondensation process starting from N-alkyl-substituted phthalimides. rsc.org Furthermore, copper(I)-catalyzed reactions of hydrazonyl chlorides with homopropargylic alcohols have been developed for the regioselective synthesis of 5-substituted pyrazoles. thieme.de

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Effect on Regioselectivity | Example Strategy | Reference |

|---|---|---|---|

| Solvent | Aprotic dipolar solvents and fluorinated alcohols enhance regioselectivity. | Using DMAc or TFE instead of ethanol. | thieme-connect.com |

| Reactant Structure | Steric and electronic properties of substituents on dicarbonyls and hydrazines direct the cyclization. | Use of β-aminoenones with less bulky substituents. | nih.gov |

| Catalyst | Lewis acids and metal catalysts can favor the formation of one regioisomer. | Copper(I)-catalyzed cycloaddition. | thieme.de |

Enantioselective and Diastereoselective Synthesis Approaches

The development of enantioselective and diastereoselective methods for the synthesis of pyrazole derivatives is crucial when the target molecule contains chiral centers. While the core pyrazole ring is aromatic and planar, substituents attached to it can be chiral or new chiral centers can be created during synthesis.

Enantioselective synthesis often relies on the use of chiral catalysts or auxiliaries. Pyrazolones, a subclass of pyrazoles, are frequently used as synthons in enantioselective transformations. researchgate.net Electrophilic substitution at the C4 position of pyrazolones is a common method for constructing pyrazoles with linked chiral groups. researchgate.net Asymmetric synthesis of axially chiral N-arylpyrazoles has been achieved using pyrazolones as nucleophilic precursors in catalytic reactions. researchgate.net

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers. One example is the microwave-assisted domino diastereoselective synthesis of trans-4,5-dihydro-1H-furo[2,3-c]pyrazoles. nih.gov The synthesis of analogs with varied substitutions can also introduce stereocenters, and controlling their configuration is a key aspect of modern organic synthesis. While specific enantioselective or diastereoselective syntheses of this compound are not extensively detailed in the provided context, the principles of asymmetric catalysis and the use of chiral building blocks are applicable to its synthesis and the creation of its chiral derivatives. researchgate.net

Reaction Optimization and Process Considerations for Scalability

The successful transition of a synthetic route from laboratory scale to industrial production necessitates a thorough investigation into reaction optimization and scalability. For this compound and its derivatives, several key synthetic steps can be optimized to improve yield, purity, cost-effectiveness, and safety, ensuring a commercially viable process.

A common synthetic approach to pyrazole compounds involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine hydrate or its derivatives. The optimization of this core reaction is crucial. For instance, in the synthesis of related pyrazole carboxylic acids, the choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. While many laboratory-scale syntheses might employ standard solvents, for industrial applications, a shift towards greener and more easily recoverable solvents is often preferred.

Furthermore, the introduction of the propanoic acid side chain is another critical step that requires careful optimization. This can be achieved through various methods, such as the Michael addition of a pyrazole to an acrylic acid derivative, followed by hydrolysis. The efficiency of this reaction is dependent on the base used, the reaction temperature, and the concentration of the reactants.

For large-scale production, moving from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, consistency, and throughput. This is particularly relevant for potentially hazardous steps, such as those involving exothermic reactions or unstable intermediates. A patent related to the production of substituted pyrazole compounds highlights the importance of developing unique processes and novel intermediates to create a commercially viable synthetic route.

To illustrate the optimization process, consider the following hypothetical optimization of a key intermediate synthesis, based on common practices in process chemistry.

Table 1: Optimization of Pyrazole Ring Formation

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | None | 80 | 12 | 65 |

| 2 | Toluene (B28343) | Acetic Acid | 110 | 8 | 78 |

| 3 | Water | None | 100 | 12 | 72 |

| 4 | Toluene | p-TSA | 110 | 6 | 85 |

| 5 | Toluene | p-TSA | 90 | 10 | 82 |

This is a representative table illustrating a typical optimization process. The data is hypothetical and serves to demonstrate the types of parameters that would be investigated.

As depicted in the table, a systematic variation of reaction parameters can lead to a significant improvement in yield and a reduction in reaction time. The use of a catalyst like p-toluenesulfonic acid (p-TSA) in a suitable solvent such as toluene appears to be beneficial.

Another critical aspect of scalability is the purification of the final product and intermediates. Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and ability to provide high-purity products. The optimization of crystallization conditions, including the choice of solvent system, cooling profile, and seeding strategy, is essential for obtaining the desired crystal form and particle size distribution, which can impact the handling and formulation of the final product.

Advanced Spectroscopic and Analytical Characterization of 3 3 Methyl 1h Pyrazol 5 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy offers critical insights into the electronic environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, methylene (B1212753), and pyrazole (B372694) ring protons. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the pyrazole ring and the carboxylic acid group.

The propanoic acid side chain would present as two methylene groups, appearing as triplets due to spin-spin coupling with each other. The methyl group on the pyrazole ring would appear as a singlet. The single proton on the pyrazole ring would also manifest as a singlet. The acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring are also observable, often as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Please note: These are predicted values based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (pyrazole) | ~2.2 | Singlet | - |

| -CH₂- (adjacent to pyrazole) | ~2.8 | Triplet | ~7.5 |

| -CH₂- (adjacent to COOH) | ~2.6 | Triplet | ~7.5 |

| H-4 (pyrazole ring) | ~6.0 | Singlet | - |

| N-H (pyrazole) | 10.0 - 12.0 | Broad Singlet | - |

| O-H (carboxylic acid) | 11.0 - 13.0 | Broad Singlet | - |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring are particularly informative for determining the substitution pattern.

The carbonyl carbon of the carboxylic acid will appear at the most downfield region of the spectrum. The carbons of the pyrazole ring will have chemical shifts characteristic of aromatic heterocyclic systems, with the carbon bearing the methyl group and the carbon attached to the propanoic acid chain having distinct shifts. The methylene carbons of the side chain and the methyl carbon will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Please note: These are predicted values and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | ~175 |

| C-5 (pyrazole, attached to side chain) | ~148 |

| C-3 (pyrazole, attached to methyl) | ~140 |

| C-4 (pyrazole) | ~105 |

| -CH₂- (adjacent to pyrazole) | ~25 |

| -CH₂- (adjacent to COOH) | ~35 |

| CH₃ (pyrazole) | ~12 |

Nitrogen (¹⁵N) NMR and Heteronuclear Correlation Techniques (HMBC, HSQC) for Nitrogen Environment

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts of the two nitrogen atoms can help in distinguishing between tautomeric forms of the molecule.

To overcome the sensitivity issues and to aid in the assignment of both proton and carbon signals, two-dimensional heteronuclear correlation techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for definitively assigning the signals of the CH₃ group, the two CH₂ groups, and the C-4/H-4 pair of the pyrazole ring.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the methyl protons and the C-3 and C-4 carbons of the pyrazole ring, and between the methylene protons of the side chain and the C-5 and C-4 carbons of the ring, as well as the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Determination

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space, irrespective of whether they are connected through chemical bonds. This is particularly useful for determining the three-dimensional structure and conformation of molecules. mdpi.com

In the context of this compound, a NOESY experiment would be expected to show correlations between the protons of the methyl group and the H-4 proton of the pyrazole ring, confirming their proximity on the ring. mdpi.com Additionally, correlations between the methylene protons adjacent to the pyrazole ring and the H-4 proton would further solidify the structural assignment.

Analysis of Annular Prototropic Tautomerism via NMR

Unsubstituted N-H pyrazoles can exist as a mixture of tautomers in solution, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. This phenomenon is known as annular prototropic tautomerism. mdpi.com For this compound, two tautomeric forms are possible: this compound and 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid.

NMR spectroscopy is a key technique for studying this dynamic equilibrium. fu-berlin.de At room temperature, the proton exchange between the two nitrogen atoms is often fast on the NMR timescale, resulting in a single set of time-averaged signals for the pyrazole ring. fu-berlin.de However, by using variable temperature NMR studies, it may be possible to slow down this exchange to a point where separate signals for each tautomer can be observed, allowing for the determination of the equilibrium constant. The relative stability of the tautomers is influenced by the electronic nature of the substituents on the pyrazole ring. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular weight: 154.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 154. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, including:

Loss of the carboxylic acid group: A prominent fragment could arise from the cleavage of the bond between the pyrazole ring and the propanoic acid side chain, or through the loss of the entire propanoic acid moiety.

Decarboxylation: Loss of a CO₂ molecule (44 Da) from the molecular ion or a fragment containing the carboxylic acid group is a common fragmentation pathway for carboxylic acids. libretexts.org

Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, leading to characteristic ions. The fragmentation of the pyrazole ring often involves the loss of HCN or N₂. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Please note: These are predicted fragmentation patterns. The relative intensities of the peaks will depend on the ionization method and energy.

| m/z | Proposed Fragment | Proposed Loss from Parent Ion |

| 154 | [C₇H₁₀N₂O₂]⁺ | Molecular Ion |

| 137 | [C₇H₉N₂O]⁺ | -OH |

| 110 | [C₅H₆N₂]⁺ | -CH₂CH₂COOH |

| 95 | [C₅H₇N₂]⁺ | |

| 81 | [C₄H₅N₂]⁺ | |

| 45 | [COOH]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy and precision (typically to within 5 ppm), HRMS provides an experimental mass that can be compared to a calculated mass, thereby verifying the molecular formula.

The molecular formula for this compound is C₇H₁₀N₂O₂. Its calculated monoisotopic mass is 154.07423 Da. When analyzed by HRMS, the compound can be ionized to form various adducts, each with a specific and predictable exact mass. The observation of these ions at their calculated m/z values in the high-resolution mass spectrum serves as definitive evidence of the compound's identity and elemental formula.

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.08151 |

| [M+Na]⁺ | C₇H₁₀N₂O₂Na⁺ | 177.06345 |

| [M+K]⁺ | C₇H₁₀N₂O₂K⁺ | 193.03739 |

| [M-H]⁻ | C₇H₉N₂O₂⁻ | 153.06695 |

| [M+HCOO]⁻ | C₈H₁₁N₂O₄⁻ | 199.07243 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components within a sample, making it ideal for assessing the purity of this compound.

In a typical LC-MS analysis, the compound is first passed through a high-performance liquid chromatography (HPLC) column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase, such as water and acetonitrile (B52724) with formic acid as a modifier, separates the target compound from any impurities, starting materials, or side products. The retention time of the main peak serves as a characteristic identifier under specific chromatographic conditions.

The eluent from the LC system is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. The mass spectrometer detects the m/z of the eluting compounds. For this compound, the identity is confirmed by the detection of its protonated molecule [M+H]⁺ at m/z 155.1 in positive ion mode or its deprotonated molecule [M-H]⁻ at m/z 153.1 in negative ion mode. The purity of the sample is determined by integrating the area of the chromatographic peak corresponding to the target compound and expressing it as a percentage of the total peak area detected (Total Ion Chromatogram, TIC). This method ensures that the detected purity value is based on a mass-sensitive detector, providing a more accurate assessment than UV-based detection alone.

Application of Isotope-Labeled Analogs as Internal Standards in Quantitative MS

For accurate quantification of this compound in complex matrices, such as biological fluids or environmental samples, isotope dilution mass spectrometry is the gold standard. This technique relies on the use of a stable isotope-labeled (SIL) analog of the analyte as an internal standard (IS). d-nb.infoisotope.com

SILs of the target compound, such as this compound-d6 (MPP-d6) or versions containing carbon-13 (¹³C), are commercially available. mdpi.comrsc.orgresearchgate.net These standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes. Because the SIL internal standard has nearly identical physicochemical properties (e.g., polarity, ionization efficiency, extraction recovery) to the analyte, it can effectively compensate for variations during sample preparation, chromatography, and ionization. d-nb.infomedchemexpress.com

In a quantitative assay, a known amount of the SIL is added to the sample before any processing steps. The sample is then analyzed by LC-MS/MS, where the mass spectrometer is set to monitor a specific precursor-to-product ion transition for both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the SIL is then used to calculate the concentration of the analyte from a calibration curve. This approach significantly improves the accuracy, precision, and robustness of the quantification. isotope.comnih.gov

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| This compound (Analyte) | C₇H₁₀N₂O₂ | 154.0742 |

| This compound-d6 (Internal Standard) | C₇H₄D₆N₂O₂ | 160.1119 |

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid group, the pyrazole ring, and the alkyl portions.

The most prominent feature is the carboxylic acid moiety, which gives rise to a very broad O–H stretching band, typically in the 3300–2500 cm⁻¹ region, due to strong hydrogen bonding. rsc.org The carbonyl (C=O) stretching vibration appears as a strong, sharp band around 1700 cm⁻¹. mdpi.com The pyrazole ring shows a characteristic N–H stretching vibration in the 3200–3100 cm⁻¹ range. rsc.org Other significant peaks include C–H stretches from the methyl and methylene groups just below 3000 cm⁻¹, and C=N and C=C stretching vibrations from the pyrazole ring in the 1600–1450 cm⁻¹ region.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300–2500 (broad) | O–H stretch | Carboxylic Acid |

| 3200–3100 | N–H stretch | Pyrazole Ring |

| 2960–2850 | C–H stretch | Methyl and Methylene |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid |

| 1600–1450 | C=N and C=C stretch | Pyrazole Ring |

| 1320–1210 | C–O stretch | Carboxylic Acid |

| ~920 (broad) | O–H bend (out-of-plane) | Carboxylic Acid Dimer |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is complementary to FT-IR and provides valuable information about the vibrational modes of a molecule. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This makes Raman particularly effective for observing non-polar and symmetric bonds.

For this compound, FT-Raman spectroscopy would be expected to show strong signals for the symmetric stretching vibrations of the pyrazole ring's C=C and C-C bonds, which are often weak in the IR spectrum. The C-C stretching of the propanoic acid backbone would also be clearly visible. The carbonyl (C=O) stretch, while strong in the IR, also typically appears in the Raman spectrum around 1650-1700 cm⁻¹, although often with weaker intensity. In contrast to the broad O-H stretching band in the IR spectrum, this feature is generally very weak in the Raman spectrum. The complementarity of the two techniques provides a more complete vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystal structure data for this compound is not widely published, analysis of closely related pyrazole and carboxylic acid structures allows for a well-founded prediction of its solid-state architecture. cdnsciencepub.com

It is highly probable that the carboxylic acid groups of two separate molecules would form hydrogen-bonded dimers. This common supramolecular synthon involves two strong O–H···O hydrogen bonds, creating a characteristic eight-membered ring. Furthermore, the pyrazole rings offer additional sites for hydrogen bonding. The pyrrolic N–H group can act as a hydrogen bond donor, while the pyridinic nitrogen atom can act as an acceptor. This could lead to the formation of extended chains or other supramolecular assemblies through N–H···N interactions between adjacent pyrazole rings, a pattern observed in the crystal structures of other simple pyrazoles. The crystal structure would also reveal the relative orientation of the pyrazole ring and the propanoic acid side chain, providing insight into the molecule's preferred conformation in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation

The rigorous assessment of purity and the effective isolation of this compound and its derivatives are critical steps in their synthesis and characterization. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and mass-directed fractionation, are indispensable tools for achieving high levels of purity and for verifying the integrity of these compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity of synthesized compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for pyrazole derivatives due to their moderate polarity. ijcpa.in This method allows for the separation of the target compound from unreacted starting materials, byproducts, and other impurities, providing a quantitative measure of its purity.

The principle of RP-HPLC involves a nonpolar stationary phase (typically a C18-functionalized silica) and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. By optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength, a high degree of resolution can be achieved. For pyrazole-containing molecules, the mobile phase often consists of a mixture of acetonitrile or methanol (B129727) and water, with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. ijcpa.inresearcher.lifesielc.com

Purity is typically determined by integrating the peak area of the target compound and expressing it as a percentage of the total area of all observed peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak with minimal to no secondary peaks. The method's sensitivity and accuracy make it suitable for quality control throughout the drug development process. researcher.life

Below is an interactive data table summarizing typical RP-HPLC conditions used for the purity analysis of pyrazole derivatives.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., Shim-pack GIST C18, 5 µm, 150 x 4.6 mm) | Provides excellent hydrophobic retention for a wide range of organic molecules, including pyrazole derivatives. researcher.life |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA | The organic modifier (acetonitrile/methanol) controls the elution strength, while the acidic additive (TFA) suppresses the ionization of silanol (B1196071) groups on the stationary phase and protonates acidic analytes, leading to sharper peaks. ijcpa.in |

| Elution Mode | Isocratic or Gradient | Isocratic elution (constant mobile phase composition) is simpler, while gradient elution (composition changes over time) is used for complex samples containing compounds with a wide range of polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | This range provides a good balance between analysis time and separation efficiency for standard analytical columns. ijcpa.inresearcher.life |

| Detection | UV/Vis (e.g., 206 nm, 237 nm) or PDA | The pyrazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection. ijcpa.inresearchgate.net A Photodiode Array (PDA) detector can acquire spectra across a range of wavelengths. |

| Column Temperature | 25 - 30 °C (Ambient or controlled) | Maintaining a stable temperature ensures reproducible retention times. |

| Injection Volume | 5 - 20 µL | Small injection volumes prevent column overloading and maintain peak sharpness. researcher.life |

For the isolation of highly pure samples of this compound and its derivatives, particularly in drug discovery and development, mass-directed fractionation is the gold standard. nih.gov This technique, also known as mass-directed preparative HPLC, combines the separation power of liquid chromatography with the specificity of mass spectrometry (MS).

In this setup, the eluent from the preparative HPLC column is split, with a small portion directed to a mass spectrometer and the majority flowing towards a fraction collector. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the target compound. When the MS detector identifies the target compound eluting from the column, it triggers the fraction collector to collect the corresponding portion of the eluent.

This approach offers significant advantages over traditional UV-triggered fractionation. It allows for the unambiguous identification and isolation of the target peak, even if it co-elutes with impurities that also absorb UV light or if the target compound has a poor UV chromophore. This specificity ensures that only the fraction containing the compound of interest is collected, dramatically improving the efficiency and purity of the isolation process. nih.gov The resulting isolated material is often of sufficient purity (>95%) for subsequent biological assays and detailed structural characterization.

Key parameters for a successful mass-directed isolation are summarized in the interactive table below.

| Parameter | Typical Setup | Rationale |

|---|---|---|

| Chromatography | Preparative RP-HPLC (e.g., C18 column) | Scales up the analytical separation to handle larger sample loads for isolation. |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and thermally labile molecules like pyrazole derivatives, often generating protonated molecules [M+H]⁺. |

| Mass Analyzer | Quadrupole | Commonly used for its robustness, speed, and ability to be set to monitor specific ion masses (Selected Ion Monitoring - SIM). |

| Fraction Trigger | Target compound's m/z value | Ensures collection is initiated only when the mass of the desired compound is detected, providing high specificity. |

| Makeup Solvent | e.g., Methanol/Water with 0.1% Formic Acid | Sometimes added post-column to enhance ionization efficiency in the MS source, especially when mobile phase additives like TFA (which can cause ion suppression) are used for chromatography. |

| Software | Integrated control software (e.g., MassLynx with FractionLynx) | Controls the entire system, from injection and gradient delivery to mass detection and fraction collection, enabling automated purification. |

Computational Chemistry and Theoretical Studies on 3 3 Methyl 1h Pyrazol 5 Yl Propanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed in computational chemistry to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. nih.govnih.gov DFT calculations are based on determining the electron density of a system, which is a function of three spatial coordinates, rather than the more complex many-electron wave function.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule. This stable arrangement corresponds to a local minimum on the potential energy surface. For pyrazole (B372694) derivatives, DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-31G(d), are commonly used to perform these optimizations. nih.govdntb.gov.ua The process involves systematically adjusting the atomic coordinates to minimize the total energy of the molecule.

Conformational analysis is crucial for flexible molecules that can exist in multiple spatial arrangements (conformers). For a compound like 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, this would involve studying the rotation around the single bonds of the propanoic acid side chain. An important consideration for pyrazole-containing compounds is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. mdpi.com Computational studies can determine the relative energies of these different tautomers and conformers to identify the most stable form in the gaseous phase or in different solvents. For instance, in a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, geometry optimization revealed a planar conformation as the most stable structure. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic properties of a molecule are often described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. These energy values and the corresponding gap are key outputs of DFT calculations.

Illustrative Data for a Representative Pyrazole Derivative Note: This data is for illustrative purposes and does not represent this compound.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.907 | Electron-donating ability |

| ELUMO | -1.449 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.458 | Chemical reactivity and stability |

Vibrational Mode Modeling and Assignment

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be predicted. nih.gov

To ensure that an optimized geometry corresponds to a true energy minimum, a frequency calculation is performed; the absence of imaginary frequencies confirms the stability of the structure. nih.gov The calculated vibrational spectrum can then be compared with an experimental FT-IR spectrum. This comparison helps to confirm the molecular structure and assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the O-H stretch of the carboxylic acid, C-H stretches of the methyl group and pyrazole ring, and the C=O stretch. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a powerful means to predict the NLO properties of molecules, guiding the synthesis of new materials. nih.gov DFT calculations can be used to determine key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). dntb.gov.uaresearchgate.net

Molecules with large dipole moments, extended π-conjugated systems, and significant charge transfer characteristics often exhibit enhanced NLO responses. A theoretical NLO analysis of this compound would involve calculating these parameters to assess its potential as an NLO material.

Illustrative NLO Properties for a Representative Organic Molecule Note: This data is for illustrative purposes and does not represent this compound.

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.50 |

| Average Polarizability (α) | -165.4 |

| Total First Hyperpolarizability (βtot) | 1250.7 |

Analysis of Hyperconjugative Interactions and Charge Delocalization (Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Calculation of Electrostatic Potentials and Localized Ionization Energies

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net

Red regions indicate negative potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. nih.gov

Blue regions indicate positive potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack, often located around hydrogen atoms. nih.gov

The MEP map provides a visual guide to the reactive sites of a molecule.

The Average Local Ionization Energy (Ī(r)) and the local minimum ionization energy (Is, min) are other surface descriptors that indicate the energy required to remove an electron from a specific point on the molecule's surface. diva-portal.orgphyschemres.org Low values of Ī(r) or Is, min highlight the regions from which an electron is most easily removed, thus identifying the sites most susceptible to electrophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Studies

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and conformational changes of molecules over time. researchgate.net For pyrazole derivatives, MD simulations complement molecular docking studies by providing a more realistic representation of the ligand-receptor complex in a simulated physiological environment. researchgate.netnih.gov

The primary objectives of performing MD simulations on complexes involving pyrazole-containing ligands include:

Assessing Binding Stability: Simulations can evaluate the stability of the docked pose of a ligand within a protein's active site. By monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period, researchers can determine if the ligand remains stably bound or if significant conformational changes occur. researchgate.netnih.gov

Analyzing Dynamic Interactions: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target protein. These studies reveal the persistence and strength of these interactions over time, which is crucial for understanding the binding affinity. researchgate.nettandfonline.com

Exploring Conformational Space: These simulations explore the flexibility of both the ligand and the protein, providing insights into the conformational adjustments that may occur upon binding. eurasianjournals.com This dynamic view is essential for a comprehensive understanding of the binding mechanism. researchgate.net

For instance, MD simulations performed on pyrazole derivatives targeting enzymes like carbonic anhydrase and Heat Shock Protein 90α (Hsp90α) have been used to confirm the stability of docking results and to observe the dynamic behavior of the ligand-receptor interactions, ensuring the predicted binding mode is maintained over time. researchgate.netnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in virtual screening and in elucidating the interactions that govern molecular recognition. eurasianjournals.comijnrd.org For this compound and its analogs, docking studies help identify potential biological targets and understand the structural basis of their activity. mdpi.com

Docking studies on various pyrazole derivatives have revealed key interactions with a range of biological targets, including enzymes and receptors involved in inflammation, cancer, and microbial infections. ijnrd.orgresearchgate.netresearchgate.net The pyrazole ring, along with its substituents, plays a crucial role in forming specific contacts within the protein's active site.

Common interactions observed in docking studies of pyrazole-containing ligands include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can act as a donor. The carboxylic acid group of the propanoic acid side chain is also a potent hydrogen bond donor and acceptor. These interactions are often critical for anchoring the ligand in the active site. nih.govresearchgate.net

Hydrophobic Interactions: The methyl group and the carbon framework of the pyrazole ring, as well as other nonpolar substituents, frequently engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues of the target protein. nih.govacs.org

π-π Stacking and π-Cation Interactions: The aromatic pyrazole ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or π-cation interactions with charged residues such as lysine. mdpi.comnih.gov

The following table summarizes typical interactions identified through molecular docking for pyrazole derivatives with various protein targets.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | Tyr355, His90, Tyr385 | Hydrophilic, Hydrophobic |

| Tubulin (Colchicine Site) | ASN 249, LYS 254, TYR 224 | Hydrogen Bond, π-Cation |

| Carbonic Anhydrase (hCA) | Thr199, Thr200, His94 | Hydrogen Bond, Hydrophobic |

| Estrogen Receptor α (ERα) | Thr347, Asp351 | Hydrogen Bond, Salt Bridge |

| 14-alpha demethylase | TYR132, HIE377, CYS449 | Hydrogen Bond, Hydrophobic |

This table is generated based on findings for various pyrazole derivatives and illustrates potential interactions. researchgate.netnih.govmdpi.comresearchgate.net

By analyzing the optimal docked poses, researchers can elucidate the binding mechanism of a ligand. researchgate.net For pyrazole derivatives, docking studies reveal how the molecule orients itself to achieve a low-energy, stable complex with the target. For example, in studies with cyclooxygenase-2 (COX-2) inhibitors, the pyrazole ring was shown to occupy a specific region of the active site, while the side chains extended into other pockets, interacting with key residues. researchgate.net Similarly, docking of pyrazole-carboxamides into carbonic anhydrase isoenzymes demonstrated that the sulfonamide moiety interacts with the zinc ion in the active site, a crucial interaction for inhibition, while the pyrazole core forms additional stabilizing contacts. nih.gov These computational predictions of binding modes are essential for the rational design of more potent and selective inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net These investigations are crucial for optimizing lead compounds to enhance potency and improve pharmacokinetic properties. nih.gov

For pyrazole carboxylic acid derivatives, SAR studies have highlighted several key structural features that govern their activity. nih.gov For instance, the nature and position of substituents on the pyrazole ring and other parts of the molecule can dramatically alter biological effects. acs.org An investigation into pyrazole carboxylic and dicarboxylic acid derivatives as antifungal agents found that the positions of electronegative atoms (like fluorine or oxygen) and the magnitude of their associated charges were critical in determining the strength of the antifungal activity. nih.gov

Key findings from SAR studies on pyrazole derivatives include:

Substituents on the Pyrazole Ring: The electronic properties of substituents on the pyrazole core significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic distribution of the ring, affecting its ability to interact with protein targets. acs.org

Side Chain Modifications: Alterations to the propanoic acid side chain, such as esterification or amidation, can influence potency, selectivity, and pharmacokinetic properties like cell permeability.

Stereochemistry: The spatial arrangement of atoms can be crucial for fitting into a specific binding pocket, and different stereoisomers may exhibit vastly different biological activities.

QSAR models provide a mathematical correlation between the chemical structures and their biological activities. semanticscholar.orgnih.gov These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new, unsynthesized compounds. For pyrazole derivatives, QSAR models have been developed to predict activities such as anticonvulsant and anticancer effects, guiding the design of novel compounds with potentially improved efficacy. semanticscholar.orgnih.gov

| Structural Modification | General Effect on Activity | Reference Example |

| Addition of electronegative atoms (F, O) | Can be crucial for regulating the strength of antifungal activity. | Pyrazole-3,4-dicarboxylic acids |

| Variation of pyrazole substituents (e.g., methyl vs. ethyl) | Can significantly impact potency against specific enzymes. | NAAA Inhibitors |

| Replacement of bioisosteric rings (e.g., imidazole (B134444) with pyrazole) | Can maintain or improve potency while altering pharmacokinetic profiles. | Angiotensin II receptor antagonists |

This table summarizes general SAR principles observed across various classes of pyrazole derivatives. nih.govnih.govacs.org

Theoretical Insights into Pyrazole Tautomerism and Substituent Effects on Reactivity

Unsymmetrically substituted pyrazoles, such as this compound, can exist as a mixture of two tautomers due to the migration of a proton between the two nitrogen atoms in the ring. nih.gov This phenomenon, known as prototropic tautomerism, is a critical aspect of pyrazole chemistry as the different tautomers can exhibit distinct chemical reactivity and biological activity. nih.govresearchgate.net

For this compound, the two possible tautomers are:

3-methyl-5-propanoic acid pyrazole

5-methyl-3-propanoic acid pyrazole

Theoretical calculations, often using Density Functional Theory (DFT), are employed to investigate the relative stability of these tautomers and the energy barrier for the interconversion process. nih.gov Several factors influence the tautomeric equilibrium:

Substituent Effects: The electronic nature of the substituents on the pyrazole ring plays a major role. Theoretical studies have shown that electron-donating groups (like the methyl group) and electron-withdrawing groups (like a carboxylic acid group) can preferentially stabilize one tautomer over the other. nih.govresearchgate.net For 3(5)-substituted pyrazoles, electron-donating groups often show a preference for the C3 position. nih.gov

Solvent Effects: The polarity of the solvent can influence the tautomeric ratio. Water, for example, can lower the energy barrier for proton transfer between the nitrogen atoms by forming stabilizing hydrogen bonds. nih.gov

Intramolecular Interactions: The presence of functional groups, such as the carboxylic acid in the propanoic acid side chain, can lead to intramolecular hydrogen bonding with a nearby ring nitrogen. This type of interaction can significantly stabilize a specific tautomeric form. nih.gov

In Silico Pharmacokinetic Profiling

In silico pharmacokinetic profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. researchgate.net These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities before synthesis and experimental testing. nih.govchristuniversity.in

For pyrazole derivatives like this compound, various web-based tools and software (e.g., SwissADME, pkCSM) are used to estimate key parameters. nih.govnih.gov

Commonly predicted ADME properties include:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds adhering to these rules are more likely to have good oral bioavailability. nih.govneuroquantology.com

Absorption: Parameters like gastrointestinal (GI) absorption and permeability through cell membranes (e.g., Caco-2 permeability) are predicted to gauge how well the compound will be absorbed after oral administration. mdpi.com

Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier, which determine how the compound is distributed throughout the body. mdpi.com

Metabolism: The models can predict whether the compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. mdpi.com

Toxicity: Potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, are screened to identify potential safety concerns early on. nih.govmdpi.com

The table below shows a hypothetical in silico ADME profile for a compound like this compound, based on typical predictions for small molecule drugs.

| ADME Property | Predicted Value/Outcome | Significance |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant (0 violations) | Suggests good potential for oral bioavailability. |

| Absorption | ||

| GI Absorption | High | Indicates the compound is likely to be well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cross into the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

This is an exemplary profile and actual values would need to be calculated using specific software. nih.govmdpi.com

Research Applications and Synthetic Utility of 3 3 Methyl 1h Pyrazol 5 Yl Propanoic Acid Scaffold

Role as a Key Building Block in Advanced Organic Synthesis

The structural features of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, namely the reactive sites on the pyrazole (B372694) ring and the carboxylic acid function, make it a versatile building block for the construction of more complex molecular architectures. nih.govnih.gov Organic chemists utilize such intermediates to systematically build libraries of compounds for various applications, leveraging the predictable reactivity of the pyrazole core.

The pyrazole moiety is a fundamental component in the synthesis of a wide array of more complex heterocyclic derivatives. The N-H group of the pyrazole ring and the carboxylic acid of the propanoic chain in this compound can participate in various cyclization and condensation reactions. For example, pyrazole derivatives are key precursors in the synthesis of novel heterocyclic systems with potential applications in cancer therapy. nih.gov The synthesis often involves multi-step reactions where the pyrazole serves as the initial scaffold upon which other rings are constructed. The ability to modify both the pyrazole ring and the side chain allows for the creation of a diverse range of analogs with tailored chemical and physical properties.

The construction of fused heterocyclic systems is a major focus of synthetic chemistry, as these rigid, polycyclic structures are often found in biologically active molecules and functional materials. Pyrazoles are excellent precursors for creating such systems. mdpi.commdpi.com Specifically, 3(5)-substituted pyrazoles can be employed to synthesize fused heterocycles like pyrazolo[1,5-a]pyrimidines. mdpi.com The reaction typically involves the cyclocondensation of a pyrazole derivative with a 1,3-bis-electrophile. The this compound molecule contains both nucleophilic (pyrazole nitrogen) and electrophilic (activated carboxylic acid) potential, making it a suitable candidate for intramolecular reactions to form fused pyrazole systems, or for intermolecular reactions to build other polycyclic frameworks. mdpi.com

Design and Development of Ligands for Coordination Chemistry

The nitrogen atoms in the pyrazole ring are Lewis basic, making them excellent donor sites for coordination with metal ions. mdpi.com This property has led to the extensive use of pyrazole-containing molecules as ligands in coordination chemistry. The resulting metal complexes have applications in catalysis, materials science, and as models for bioinorganic systems. nih.gov The propanoic acid group in the target molecule can also participate in metal binding, allowing the compound to act as a bidentate or polydentate ligand.

Pyrazole-based ligands have demonstrated the ability to form stable complexes with a wide range of transition metals. Research has shown the successful synthesis and characterization of complexes involving pyrazole derivatives and metal ions such as Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). researchgate.net The coordination can occur through one or both of the pyrazole nitrogen atoms and, in the case of this compound, potentially through the carboxylate group as well. The specific geometry and stability of these complexes are influenced by the metal ion's nature and the ligand's structure. The table below summarizes examples of metal ions complexed with various pyrazole-derived ligands.

| Pyrazole Ligand Class | Metal Ions Coordinated | Reference |

|---|---|---|

| Pyrazole-carbothioamide | Cr(III), Fe(III), Co(II), Ni(II), Cu(II) | researchgate.net |

| Pyrazole-acetamide | Cd(II), Cu(II), Fe(II) | nih.gov |

| Bis(pyrazol-1-yl)propionic acid | Mn, Re, Cu, Ru | nih.gov |

| 4-acetyl-3-amino-5-methylpyrazole | Zn(II), Hg(II) | researchgate.net |

The ability of pyrazole-based ligands to selectively bind to specific metal ions has led to their use as chemosensors. mdpi.com Fused pyrazole derivatives, for instance, have been developed as reversible, turn-off fluorescent chemosensors for the detection of nanomolar concentrations of metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. mdpi.com This selectivity arises from the specific coordination geometry and electronic properties of the ligand-metal complex. The design of ligands like this compound, with its defined donor atoms and stereochemistry, is crucial for achieving high selectivity in metal ion recognition and speciation.

Contributions to Medicinal Chemistry Research and Drug Discovery Processes

The pyrazole scaffold is a highly valued structural motif in drug discovery, present in numerous marketed therapeutic agents. nih.govnih.gov Its favorable properties contribute to the good pharmacokinetic and pharmacodynamic profiles of many drugs. Consequently, synthetic intermediates like this compound are of significant interest to medicinal chemists.

This compound serves as a starting point for the synthesis of novel molecules targeting a wide range of diseases. For instance, the pyrazole core is central to the design of inhibitors for various enzymes and receptors. researchgate.net Furthermore, isotopically labeled versions of this compound are utilized as tracers in quantitative analysis during the drug development process, aiding in the study of metabolic and pharmacokinetic profiles. medchemexpress.commedchemexpress.com The table below highlights some therapeutic areas where pyrazole-containing compounds have been investigated.

| Therapeutic Area | Example Target/Application | Reference |

|---|---|---|

| Oncology | Targeted chemo/radioisotope therapy | nih.gov |

| Fibrosis | αvβ6 Integrin inhibitors for idiopathic pulmonary fibrosis | researchgate.net |

| Neurology | Muscarinic receptor ligands | researchgate.net |

| Infectious Diseases | Antiviral agents (e.g., Hepatitis C) | nih.gov |

| Inflammation | Anti-inflammatory agents | researchgate.net |

Exploration of Pyrazole Derivatives in Lead Optimization

In drug discovery, lead optimization is a critical phase where an active compound (a "lead") is chemically modified to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. The pyrazole scaffold is frequently employed in this process due to its synthetic tractability and ability to form key interactions with biological targets. nih.govtandfonline.com

Researchers utilize the this compound framework as a starting point for creating libraries of analogues. Structure-activity relationship (SAR) studies are then conducted to understand how specific structural changes influence biological activity. nih.govacs.org For instance, the propanoic acid group can be converted into various amides or esters, while the pyrazole ring's nitrogen atoms and the methyl group offer sites for further substitution. mdpi.comresearchgate.net